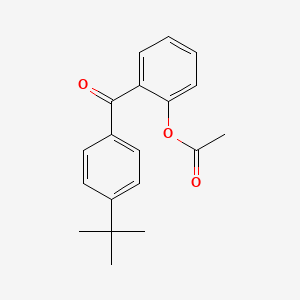

2-Acetoxy-4'-T-butylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetoxy-4'-T-butylbenzophenone is a chemical compound that is related to various research studies focusing on the synthesis and structural analysis of phenolic derivatives. While the provided papers do not directly discuss 2-Acetoxy-4'-T-butylbenzophenone, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 2-Acetoxy-4'-T-butylbenzophenone.

Synthesis Analysis

The synthesis of related compounds involves the treatment of phenolic precursors with various reagents to introduce protective groups or to oxidize the compounds to achieve the desired functionalization. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves the bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation . This methodology could potentially be applied to the synthesis of 2-Acetoxy-4'-T-butylbenzophenone by selecting appropriate starting materials and reagents to introduce the acetoxy and tert-butyl groups at the correct positions on the benzophenone backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Acetoxy-4'-T-butylbenzophenone can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was confirmed by NMR spectroscopy, and the configuration was supported by X-ray crystallographic studies . These techniques are crucial for confirming the molecular structure and stereochemistry of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions of phenolic derivatives can vary depending on the substituents and the reaction conditions. The oxidation of alkoxy-phenols, for example, can lead to different products based on the pH of the solution. In acidic conditions, the oxidation of hemi-acetals derived from phenols can yield dibenzofuran-1,2-quinone, while in neutral or alkaline conditions, dibenzofuran-1,4-quinone is formed . These findings suggest that 2-Acetoxy-4'-T-butylbenzophenone could undergo similar oxidation reactions, with the products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric hindrance and affect the compound's reactivity and solubility. The acetoxy group can act as a leaving group or be involved in acylation reactions. Although the specific properties of 2-Acetoxy-4'-T-butylbenzophenone are not discussed in the provided papers, the properties of similar compounds, such as their solubility, melting points, and reactivity, can be inferred based on the functional groups present and their arrangement on the benzophenone core.

Wissenschaftliche Forschungsanwendungen

Material Science and Photostability

Compounds similar to 2-Acetoxy-4'-T-butylbenzophenone have been explored for their roles in material science, particularly in enhancing the photostability of polymers. For instance, benzophenone derivatives are known for their ability to absorb ultraviolet light, thereby protecting materials from UV degradation. This property is critical for the development of UV-resistant coatings and plastics, ensuring longevity and durability in harsh environmental conditions. The study of such compounds provides insights into designing more effective photostabilizers that can extend the life of various materials exposed to sunlight (Warkentin, 2009).

Environmental Impact and Detection

The environmental impact of UV filters, including benzophenone derivatives, has garnered attention due to their widespread use in personal care products and potential ecotoxicological effects. Research focusing on the detection of benzophenone UV absorbers in water samples highlights the importance of monitoring and understanding the environmental fate of these compounds. Analytical methods developed for this purpose aim to assess the extent of pollution and inform strategies for mitigating the impact of chemical contaminants on ecosystems (Negreira et al., 2009).

Synthetic Chemistry Applications

In the realm of synthetic chemistry, the reactivity and transformations of benzophenone derivatives, including acetoxy functionalities, are of significant interest. These compounds serve as intermediates in the synthesis of complex molecules, including pharmaceuticals and organic materials. Studies on the thermal generation of carbenes from 2,5-dihydro-1,3,4-oxadiazoles and their reactions with electrophilic groups provide a foundation for developing new synthetic routes to valuable compounds. Such research not only expands the toolbox of synthetic chemists but also opens pathways to novel drugs and materials with enhanced properties (Warkentin, 2009).

Eigenschaften

IUPAC Name |

[2-(4-tert-butylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-8-6-5-7-16(17)18(21)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTUMZIEUKXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641578 |

Source

|

| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-40-5 |

Source

|

| Record name | Methanone, [2-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

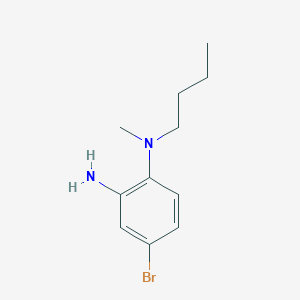

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

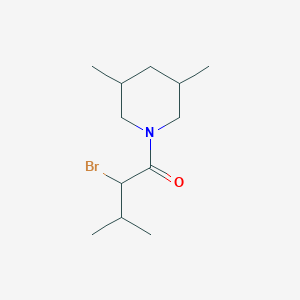

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)